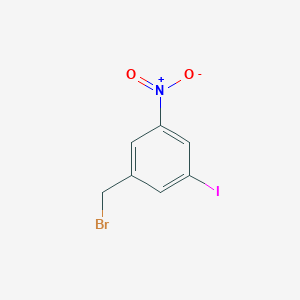
3-Iodo-5-nitrobenzyl bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Iodo-5-nitrobenzyl bromide is a chemical compound with the molecular formula C7H5BrINO2 and a molecular weight of 341.93 . It is a solid powder at ambient temperature .
Molecular Structure Analysis
The IUPAC name for 3-Iodo-5-nitrobenzyl bromide is 1-(bromomethyl)-3-iodo-5-nitrobenzene . The InChI code is 1S/C7H5BrINO2/c8-4-5-1-6(9)3-7(2-5)10(11)12/h1-3H,4H2 .Physical And Chemical Properties Analysis
3-Iodo-5-nitrobenzyl bromide is a solid powder at ambient temperature .科学的研究の応用
Halide Reactivity and D-Orbital Resonance Stabilization
The reactivity of different halides, including iodide, in the context of nitrobenzyl compounds has been studied. For example, Abdallah, Iskander, and Riad (1969) explored the reactivity of α-bromo- and α-iodo-4-nitrobenzyl anions. They found that these halides, stabilized by d-orbital resonance, exhibit unique reaction pathways compared to chlorocarbanions. This includes undergoing successive SN2 halogen displacements leading to specific product formations (Abdallah, Iskander, & Riad, 1969).
Application in Membrane Proteins
2-Hydroxy-5-nitrobenzyl bromide has been used as a reagent for modifying tryptophan residues in membrane proteins. Sabés, Torres, Duñach, and Padrós (1988) applied this compound to bacteriorhodopsin from Halobacterium halobium, demonstrating its utility in studying the structure and function of integral membrane proteins (Sabés, Torres, Duñach, & Padrós, 1988).
Chemistry of Reporter Groups
The chemistry of 2-hydroxy-5-nitrobenzyl bromide (HNB-Br) as a reporter group has been elucidated, particularly its reaction with tryptophan ethyl ester to form monosubstitution adducts. Loudon and Koshland (1970) detailed the formation of diastereomeric indolenines from this reaction, highlighting the compound's specificity and utility in protein studies (Loudon & Koshland, 1970).
Water-Soluble Protein Reagents
Horton and Tucker (1970) developed water-soluble reagents based on converting 2-hydroxy-5-nitrobenzyl halides into dimethyl(2-hydroxy-5-nitrobenzyl)sulfonium salts. These salts selectively modify tryptophan and cysteine in amino acids, proving significant in protein chemistry (Horton & Tucker, 1970).
Electrosynthesis and Catalytic Activity
Mohammadzadeh, Zare, Khoshro, Ghobadi, and Benvidi (2020) utilized 4-nitrobenzyl bromide in the electrosynthesis of 4-nitrophenylacetic acid and as a catalyst in the reduction of CO2. This study highlights the potential of nitrobenzyl bromides in electrochemical applications and catalysis (Mohammadzadeh, Zare, Khoshro, Ghobadi, & Benvidi, 2020).
Tryptophan Modification in Proteins
Various studies have explored the modification of tryptophan in proteins using 2-hydroxy-5-nitrobenzyl bromide. For instance, Uhteg and Lundblad (1977) investigated its reaction with bovine thrombin, affecting the protein's catalytic activity (Uhteg & Lundblad, 1977). Similarly, Dopheide and Jones (1968) used this reagent to study tryptophan residues in pepsin, contributing to our understanding of this protein's structure (Dopheide & Jones, 1968).
Proton Translocation by Mitochondrial H+-ATPase
Solaini, Baracca, Parenti Castelli, and Rossi (1988) demonstrated that 2-hydroxy-5-nitrobenzyl bromide can activate the passive proton flux through the inner mitochondrial membrane, suggesting its role in studying mitochondrial functions (Solaini, Baracca, Parenti Castelli, & Rossi, 1988).
Safety and Hazards
3-Iodo-5-nitrobenzyl bromide is classified as a dangerous substance. It has a GHS05 pictogram, and its hazard statements include H314, which indicates that it causes severe skin burns and eye damage . Precautionary statements include P271 (avoid breathing dust/fume/gas/mist/vapors/spray), P260 (do not breathe dust/fume/gas/mist/vapors/spray), and P280 (wear protective gloves/protective clothing/eye protection/face protection) .
特性
IUPAC Name |
1-(bromomethyl)-3-iodo-5-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrINO2/c8-4-5-1-6(9)3-7(2-5)10(11)12/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGPAZNWDKJFOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])I)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrINO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methoxy-N-[2-(prop-2-enoylamino)ethyl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B2433496.png)

![5,6-Dimethyl-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2433498.png)
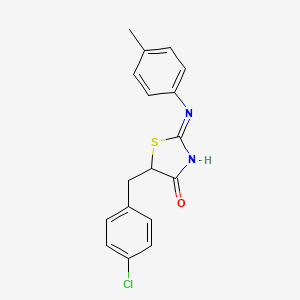
![3-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-1-(3-phenylpropyl)urea](/img/structure/B2433501.png)
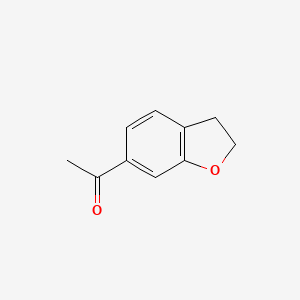
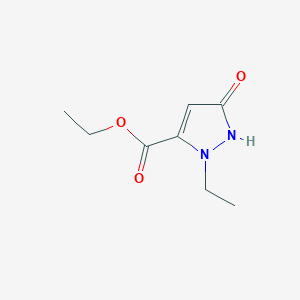
![1-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyrimidin-4-yl)-N-cyclopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2433505.png)
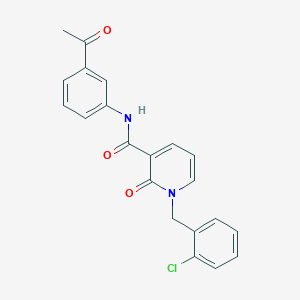
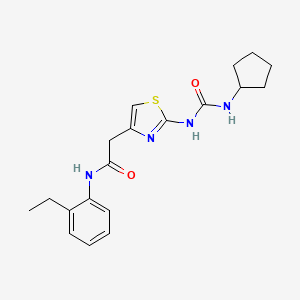
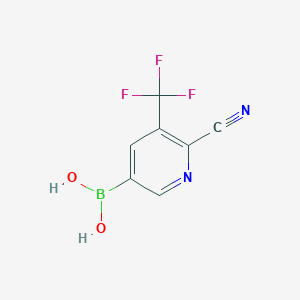
![4-oxo-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-4H-chromene-2-carboxamide](/img/structure/B2433514.png)
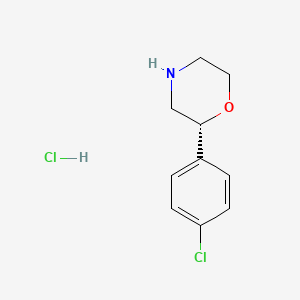
![1-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperidin-4-yl)-4-(3-(trifluoromethyl)phenyl)piperazine](/img/structure/B2433517.png)